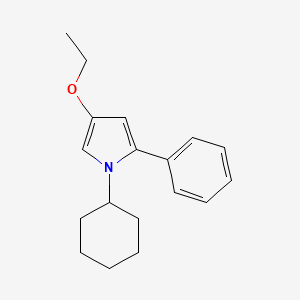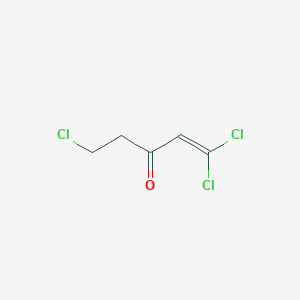
4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of chloro, methyl, and disulfonamide groups attached to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide typically involves multiple steps. One common method includes the chlorination of a benzene derivative followed by sulfonation and subsequent alkylation. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts alkylation and sulfur trioxide (SO3) for sulfonation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions are common, where the chloro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-methylbenzene: Similar in structure but lacks the disulfonamide groups.
4-chloro-1-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the methyl group.
Uniqueness
The presence of both chloro and disulfonamide groups in 4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide makes it unique compared to other benzene derivatives. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H17ClN2O4S2 |
|---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C13H17ClN2O4S2/c1-4-6-15-21(17,18)12-9-13(11(14)8-10(12)3)22(19,20)16-7-5-2/h4-5,8-9,15-16H,1-2,6-7H2,3H3 |
InChI Key |
DJYNWZDWNOZIKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC=C)S(=O)(=O)NCC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



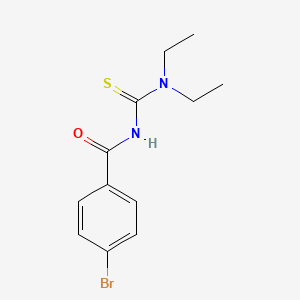
![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate](/img/structure/B14324244.png)
![1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14324248.png)
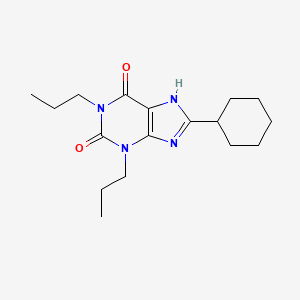
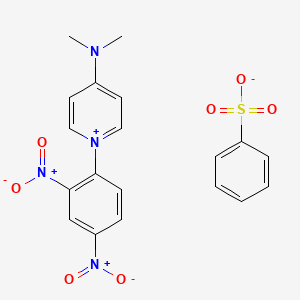
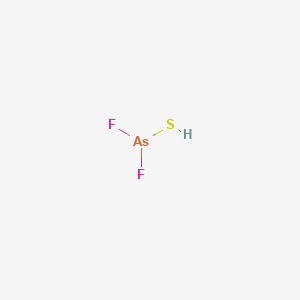
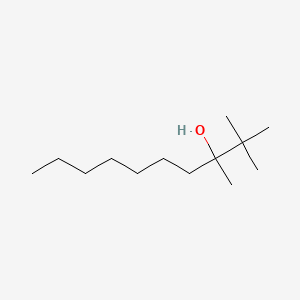
![2-[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]-1,3-dioxolane](/img/structure/B14324270.png)
![1-Pentylbicyclo[4.1.0]heptan-3-one](/img/structure/B14324274.png)

